molecular formula C19H28Cl2N6O2 B606920 DA-6886 CAS No. 1645260-76-9

DA-6886

货号: B606920
CAS 编号: 1645260-76-9
分子量: 443.373
InChI 键: JPPDVIYHBBLDDI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Overview of 5-HT4 Receptor Agonists in Gastrointestinal Research

5-HT4 receptor agonists are a class of prokinetic agents that stimulate GI peristalsis, enhance gastric emptying, and can decrease esophageal reflux. nih.gov Historically, compounds like cisapride and tegaserod were developed and utilized for GI motility disorders such as gastroesophageal reflux disease (GERD), diabetic gastroparesis, and irritable bowel syndrome with constipation (IBS-C). nih.govtaylorandfrancis.com These agents demonstrated efficacy in improving symptoms and accelerating gastric and colonic transit. nih.govtaylorandfrancis.com Other 5-HT4 receptor agonists, including mosapride and prucalopride, have also been explored and used in various regions for conditions like functional dyspepsia and chronic constipation. graphyonline.comtaylorandfrancis.comresearchgate.net The therapeutic potential of targeting 5-HT4 receptors for conditions characterized by impaired GI motility has been well-established through the use of these earlier compounds. nih.govgraphyonline.comtaylorandfrancis.comresearchgate.netgraphyonline.comresearchgate.net

Rationale for Novel Selective 5-HT4 Receptor Agonist Development: The Case of DA-6886

Despite the proven efficacy of earlier 5-HT4 receptor agonists, some faced limitations primarily due to a lack of selectivity for the 5-HT4 receptor over other receptors and ion channels. nih.govgraphyonline.com This lack of selectivity led to significant adverse effects, notably cardiovascular complications. For instance, cisapride was withdrawn from the market in several countries due to its potent blockade of the human ether-a-go-go related gene (hERG) channel, which is associated with QT prolongation and potentially life-threatening arrhythmias. nih.govgraphyonline.comtaylorandfrancis.com Tegaserod was also placed under restricted use due to cardiovascular concerns. nih.govtaylorandfrancis.com

This history underscored the critical need for the development of novel 5-HT4 receptor agonists with improved selectivity profiles to mitigate off-target effects and enhance safety. graphyonline.comresearchgate.netgraphyonline.comresearchgate.net The rationale for developing compounds like this compound is centered on achieving high affinity and selectivity for the 5-HT4 receptor while minimizing interactions with other receptors and ion channels, particularly the hERG channel. graphyonline.commedchemexpress.comnih.gov

This compound, a novel benzamide derivative, has been developed as a highly selective 5-HT4 receptor agonist with the aim of providing effective prokinetic activity for conditions like IBS-C and chronic constipation, but with a more favorable safety profile compared to older, less selective agents. graphyonline.comgraphyonline.comnih.govmdpi.comwjgnet.comresearchgate.netnih.gov Its development represents an effort to capitalize on the therapeutic benefits of 5-HT4 receptor activation in the GI tract while addressing the safety concerns that limited the use of previous generations of agonists. graphyonline.comresearchgate.netgraphyonline.comresearchgate.net

Detailed research has characterized the pharmacological profile of this compound. In vitro studies have demonstrated high affinity and selectivity for human 5-HT4 receptor splice variants. nih.gov The compound showed mean pKi values of 7.1, 7.5, and 7.9 for human 5-HT4a, 5-HT4b, and 5-HT4d receptors, respectively. nih.gov Importantly, this compound exhibited no significant affinity for several other receptors, including the dopamine D2 receptor and various other 5-HT receptors, with the exception of a lower affinity for the 5-HT2B receptor (pKi value of 6.2). nih.gov Furthermore, evaluation in CHO cells expressing hERG channels revealed a pIC50 value of 4.3, indicating that this compound is significantly more selective for the 5-HT4 receptor (at least 1000-fold) compared to the hERG channel. medchemexpress.comnih.gov This selectivity profile supports the rationale for its development as a potentially safer alternative to earlier agonists. graphyonline.commedchemexpress.comnih.gov

The affinity of this compound for the 5-HT4 receptor translates into functional agonist activity. nih.gov Studies in Cos-7 cells expressing 5-HT4 receptor splice variants confirmed this functional activity. nih.gov Additionally, this compound induced relaxation of the rat esophagus preparation in a manner sensitive to 5-HT4 receptor antagonists, with a pEC50 value of 7.4. medchemexpress.comnih.gov

In vivo studies have further supported the prokinetic potential of this compound. Oral administration of this compound in normal mice resulted in a marked stimulation of colonic transit. nih.gov In a loperamide-induced constipation mouse model, this compound significantly improved the delayed colonic transit, demonstrating comparable efficacy to tegaserod at certain doses. graphyonline.comnih.gov Studies in conscious guinea pigs also showed that this compound accelerated colonic motility through the activation of 5-HT4 receptors. graphyonline.comgraphyonline.com

Pharmacokinetic studies in rats have provided insights into the distribution of this compound. The compound showed relatively large steady-state volume of distribution and high distribution to various tissues, including the liver, kidney, lung, and digestive tract. mdpi.comresearchgate.netnih.gov The significant distribution to the digestive tract, the target organ, suggests adequate exposure at the site of action. mdpi.comnih.gov

These detailed research findings on the selectivity, functional activity, and in vivo prokinetic effects of this compound provide the scientific basis for its continued investigation as a novel selective 5-HT4 receptor agonist for the potential treatment of gastrointestinal motility disorders.

Receptor Binding Affinity and Selectivity of this compound

Receptor TargetpKi ValueSelectivity vs. hERG (fold)
Human 5-HT4a7.1>1000
Human 5-HT4b7.5>1000
Human 5-HT4d7.9>1000
hERG channel4.3 (pIC50)1
Dopamine D2 receptorNo significant affinity-
5-HT1B receptorNo significant affinity-
5-HT2 receptorNo significant affinity-
5-HT3 receptorNo significant affinity-
5-HT2B receptor6.2-

Note: Data primarily derived from in vitro studies. medchemexpress.comnih.gov

In Vivo Colonic Transit Effects of this compound in Mice

Mouse ModelTreatment GroupEffect on Colonic TransitComparison to Tegaserod
Normal ICR miceThis compound (0.4 and 2 mg/kg oral)Marked stimulation-
Loperamide-induced constipationThis compound (2 mg/kg oral)Significantly improved delaySimilar to Tegaserod (10 mg/kg) graphyonline.comnih.gov

Note: Data represents findings from in vivo studies. graphyonline.comnih.gov

属性

CAS 编号

1645260-76-9

分子式

C19H28Cl2N6O2

分子量

443.373

IUPAC 名称

N-((1-(3-(1H-1,2,3-triazol-1-yl)propyl)piperidin-4-yl)methyl)-4-amino-5-chloro-2-methoxybenzamide hydrochloride

InChI

InChI=1S/C19H27ClN6O2.ClH/c1-28-18-12-17(21)16(20)11-15(18)19(27)22-13-14-3-8-25(9-4-14)6-2-7-26-10-5-23-24-26;/h5,10-12,14H,2-4,6-9,13,21H2,1H3,(H,22,27);1H

InChI 键

JPPDVIYHBBLDDI-UHFFFAOYSA-N

SMILES

O=C(NCC1CCN(CCCN2N=NC=C2)CC1)C3=CC(Cl)=C(N)C=C3OC.Cl[H]

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

DA-6886;  DA 6886;  DA6886

产品来源

United States

Pharmacological Characterization of Da-6886

Receptor Binding Affinity and Selectivity Profiles of DA-6886

This compound has demonstrated high affinity and selectivity for human 5-HT4 receptors. nih.govnih.gov Its binding profile has been assessed across various serotonin receptor subtypes and other targets, including the dopamine D2 receptor and hERG ion channels. nih.govgraphyonline.comgraphyonline.com

Affinity to Human 5-HT4 Receptor Splice Variants (5-HT4a, 5-HT4b, 5-HT4d)

Studies have shown that this compound exhibits high affinity for the human 5-HT4 receptor splice variants 5-HT4a, 5-HT4b, and 5-HT4d. nih.govnih.gov The mean pKi values for these variants were reported as 7.1, 7.5, and 7.9, respectively. nih.gov This indicates potent binding to the primary splice variants expressed in the digestive tract. nih.gov

Table 1: Binding Affinity (pKi) of this compound to Human 5-HT4 Receptor Splice Variants

5-HT4 Receptor Splice VariantpKi Value
5-HT4a7.1
5-HT4b7.5
5-HT4d7.9

Assessment of Selectivity Against Other Serotonin Receptors (e.g., 5-HT1B, 5-HT2, 5-HT3)

This compound has shown a high degree of selectivity for the 5-HT4 receptor compared to other serotonin receptors. nih.govgraphyonline.comgraphyonline.com It did not show significant affinity for several 5-HT receptors, including 5-HT1B, 5-HT2, and 5-HT3 receptors. nih.govgraphyonline.comgraphyonline.com An exception noted was a pKi value of 6.2 for the 5-HT2B receptor, suggesting some affinity for this subtype, although its affinity for 5-HT4 variants was generally higher. nih.gov

Evaluation of Off-Target Interactions with Dopamine D2 Receptor and Ion Channels (e.g., hERG)

Evaluation of off-target interactions revealed that this compound did not show significant affinity for the dopamine D2 receptor. nih.govgraphyonline.comgraphyonline.com Furthermore, studies assessing the potential for interaction with the hERG channel, a key mediator of cardiac repolarization, indicated a low risk. nih.govgraphyonline.comresearchgate.net The evaluation of this compound in CHO cells expressing hERG channels showed an inhibition of hERG channel current with a pIC50 value of 4.3. nih.govresearchgate.netscience.govmedchemexpress.com This finding suggests that this compound is approximately 1000-fold more selective for the 5-HT4 receptor over hERG channels, indicating a favorable profile regarding potential cardiovascular effects related to hERG blockade. nih.govresearchgate.netscience.gov

Functional Agonist Activity of this compound

The binding affinity of this compound to the 5-HT4 receptor translates into functional agonist activity, as demonstrated in both in vitro and ex vivo studies. nih.govnih.govresearchgate.net

In Vitro Studies of Receptor Activation and Downstream Signaling (e.g., cAMP Accumulation)

In vitro studies using Cos-7 cells expressing 5-HT4 receptor splice variants confirmed the functional agonist activity of this compound. nih.govnih.govresearchgate.net Activation of 5-HT4 receptors is known to stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. graphyonline.commoleculardevices.comfrontiersin.org this compound's ability to induce cAMP accumulation serves as a key indicator of its functional agonism at the 5-HT4 receptor. nih.gov

Organ Bath Experiments and Smooth Muscle Response Modulation (e.g., Rat Esophagus Relaxation)

Organ bath experiments have been utilized to assess the effects of this compound on smooth muscle tissue where 5-HT4 receptors are functionally expressed. nih.govresearchgate.net Studies using rat esophagus preparations, known to exhibit 5-HT4 receptor-mediated relaxation, have shown that this compound induces relaxation in a manner sensitive to 5-HT4 receptor antagonists. nih.govscience.govmedchemexpress.comresearchgate.netrug.nl The pEC50 value for this compound-induced relaxation in the rat esophagus was reported as 7.4, indicating potent functional activity in this tissue model. nih.govscience.govmedchemexpress.comresearchgate.net

Table 2: Functional Potency (pEC50) of this compound in Rat Esophagus Relaxation

TissueResponsepEC50 Value
Rat EsophagusRelaxation7.4

Molecular Mechanisms Underlying this compound's Pharmacological Action

The pharmacological effects of this compound are intricately linked to its interaction with the 5-HT4 receptor and the subsequent activation of intracellular signaling cascades, particularly within enteric neurons wikipedia.orgdrugbank.com.

G-Protein Coupling and Adenylyl Cyclase Stimulation Pathway

The 5-HT4 receptor is a member of the G protein-coupled receptor (GPCR) superfamily drugbank.com. Upon agonist binding, such as by this compound, the 5-HT4 receptor undergoes a conformational change that facilitates its coupling with stimulatory G proteins (Gs proteins) drugbank.com. This coupling is a crucial step in the signal transduction pathway.

Activation of the Gs protein leads to the dissociation of its α subunit, which then directly interacts with and stimulates the enzyme adenylyl cyclase drugbank.com. Adenylyl cyclase is responsible for catalyzing the conversion of adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP) wikipedia.org. The resulting increase in intracellular cAMP concentration serves as a second messenger, propagating the signal downstream wikipedia.org. Elevated levels of cAMP subsequently activate protein kinase A (PKA), a key enzyme that phosphorylates various intracellular proteins, ultimately leading to the observed physiological responses, such including enhanced gastrointestinal motility drugbank.comwikipedia.org.

Research findings have demonstrated the functional agonist activity of this compound at 5-HT4 receptors through the measurement of cAMP accumulation wikipedia.org. Studies utilizing Cos-7 cells expressing different 5-HT4 receptor splice variants showed that this compound induced cAMP production, confirming its ability to activate this signaling pathway wikipedia.org. Furthermore, this compound has shown high affinity and selectivity for human 5-HT4 receptor splice variants, with mean pKi values of 7.1, 7.5, and 7.9 for the human 5-HT4a, 5-HT4b, and 5-HT4d variants, respectively wikipedia.org. This indicates a strong binding interaction with the receptor subtypes associated with gastrointestinal function.

Table 1: Affinity of this compound for Human 5-HT4 Receptor Splice Variants

5-HT4 Receptor Splice VariantMean pKi
5-HT4a7.1
5-HT4b7.5
5-HT4d7.9

Note: pKi is the negative logarithm of the inhibition constant (Ki), representing receptor binding affinity. Higher pKi values indicate greater affinity.

Impact on Enteric Neuronal Signaling Pathways (e.g., Acetylcholine, Substance P, Calcitonin Gene-Related Peptide Release)

The enteric nervous system (ENS) is a complex network of neurons embedded within the gastrointestinal tract that regulates various aspects of gut function, including motility, secretion, and blood flow mims.com. 5-HT4 receptors are widely expressed on enteric neurons drugbank.com. Activation of these receptors by agonists like this compound is known to stimulate ENS activity and enhance propulsive motility patterns drugbank.com.

Enteric neurons utilize a diverse array of neurotransmitters and neuropeptides to communicate and coordinate gastrointestinal function, including acetylcholine, Substance P, and Calcitonin Gene-Related Peptide (CGRP) mims.commims.comnih.gov. Acetylcholine is considered a primary excitatory neurotransmitter in the ENS, playing a significant role in smooth muscle contraction and intestinal motility mims.com. Substance P and CGRP are neuropeptides found in enteric neurons, contributing to sensory signaling and the regulation of motility and secretion mims.commims.comnih.gov.

As a 5-HT4 receptor agonist, this compound is expected to enhance neurotransmitter release in the ENS, contributing to its prokinetic effects drugbank.com. While the precise impact of this compound on the release of specific neurotransmitters such as Acetylcholine, Substance P, and CGRP has not been explicitly detailed in the provided search results, the general mechanism of 5-HT4 receptor activation in the ENS supports the notion of increased neuronal activity and subsequent neurotransmitter release. Studies on other 5-HT4 agonists and the known functions of 5-HT4 receptors in the gut indicate that their activation facilitates the release of excitatory neurotransmitters, thereby promoting intestinal contractions and transit drugbank.com. Further research specifically investigating the effects of this compound on the release profiles of Acetylcholine, Substance P, and CGRP from enteric neurons would provide more detailed insights into its mechanism of action at this level.

Preclinical Efficacy Studies of Da-6886 in Animal Models

In Vitro Cellular and Tissue-Based Functional Assays

In vitro studies have been conducted to characterize the pharmacological profile of DA-6886. This compound has demonstrated high affinity and selectivity for human 5-HT4 receptor splice variants, including 5-HT4a, 5-HT4b, and 5-HT4d, which are predominantly expressed in the digestive tract. The mean pKi values for these variants were reported as 7.1, 7.5, and 7.9, respectively. nih.govcornell.edu This affinity is noted as being higher, approximately four times greater, than that of prucalopride, another selective 5-HT4 receptor agonist. nih.govresearchgate.net In contrast, this compound did not show significant affinity for several other receptors, including the dopamine D2 receptor and most other 5-HT receptors, with the exception of the 5-HT2B receptor, for which a pKi value of 6.2 was observed. cornell.edu

The binding affinity for the 5-HT4 receptor translated into functional agonist activity in Cos-7 cells expressing 5-HT4 receptor splice variants. cornell.edu Furthermore, this compound induced relaxation in rat esophagus preparations in a manner sensitive to 5-HT4 receptor antagonists, with a pEC50 value of 7.4. nih.govcornell.edumedchemexpress.com Evaluation in CHO cells expressing hERG channels indicated that this compound inhibited hERG channel current with a pIC50 value of 4.3, suggesting a selectivity for the 5-HT4 receptor that is approximately 1000-fold greater than its effect on hERG channels. nih.govcornell.edumedchemexpress.com

In Vivo Animal Models for Gastrointestinal Motility Modulation

In vivo studies in animal models have been utilized to assess the effects of this compound on gastrointestinal motility and colonic transit. nih.govresearchgate.netgraphyonline.comdrugbank.comuni.lu These studies have included assessments in healthy animals and models of chemically induced constipation.

Assessment of Colonic Transit in Healthy Animal Models (e.g., Mice, Conscious Guinea Pigs)

In healthy ICR mice, oral administration of this compound resulted in a marked stimulation of colonic transit. nih.govcornell.edu Studies in conscious guinea pigs have also shown that this compound accelerates colonic motility through the activation of the 5-HT4 receptor. graphyonline.comgraphyonline.com The in vivo efficacy of oral this compound in reducing colonic transit time in guinea pigs was found to be similar to that of prucalopride, which is relevant due to the human-like distribution of colonic 5-HT4 receptors in this species. nih.govresearchgate.net

Evaluation of this compound's Efficacy in Chemically Induced Constipation Models (e.g., Loperamide-Induced Mouse Model)

The loperamide-induced constipation model in mice is a commonly used model to evaluate the anti-constipation effects of potential therapeutic agents, as loperamide is known to delay colonic transit and induce constipation-like symptoms. researchgate.net In this model, this compound significantly improved the delay of colonic transit. nih.govcornell.edunih.govresearchgate.netresearchgate.net Specifically, 2 mg/kg of this compound demonstrated an improvement in colonic transit delay that was similar to the effect observed with 10 mg/kg of tegaserod in the loperamide-induced constipation mouse model. nih.govcornell.edu This indicates that this compound is potent in accelerating colonic transit in this chemically induced constipation model.

Below is a summary of selected preclinical findings:

Study TypeModelKey FindingSource
In Vitro Binding AffinityHuman 5-HT4 receptor splice variantsHigh affinity and selectivity (pKi 7.1-7.9) nih.govcornell.edu. Higher affinity than prucalopride. nih.govresearchgate.net nih.govcornell.edunih.govresearchgate.net
In Vitro Functional ActivityCos-7 cells expressing 5-HT4 receptorsFunctional agonist activity. cornell.edu cornell.edu
In Vitro Tissue BathRat esophagusInduced relaxation sensitive to 5-HT4 antagonists (pEC50 7.4). nih.govcornell.edumedchemexpress.com nih.govcornell.edumedchemexpress.com
In Vivo Colonic TransitHealthy ICR miceMarked stimulation of colonic transit. nih.govcornell.edu nih.govcornell.edu
In Vivo Colonic MotilityConscious guinea pigsAccelerated colonic motility via 5-HT4 receptor activation. graphyonline.comgraphyonline.com Efficacy similar to prucalopride. nih.govresearchgate.net nih.govresearchgate.netgraphyonline.comgraphyonline.com
In Vivo Efficacy in Constipation ModelLoperamide-induced constipation mouseSignificantly improved delayed colonic transit. nih.govcornell.edunih.govresearchgate.netresearchgate.net Effect similar to tegaserod (2 mg/kg this compound vs 10 mg/kg tegaserod). nih.govcornell.edu nih.govcornell.edunih.govresearchgate.netresearchgate.net

Pharmacokinetic and Metabolic Research of Da-6886 in Preclinical Species

Absorption and Systemic Distribution Studies of DA-6886

Studies in rats and dogs have investigated the absorption and systemic distribution of this compound following both intravenous and oral administration. nih.govresearchgate.netnih.govtandfonline.com The steady-state volume of distribution (Vss) of this compound has been observed to be relatively large in both species, suggesting significant distribution into tissues beyond the plasma compartment. nih.govresearchgate.netnih.govtandfonline.com In rats, the Vss ranged from 4.91 to 7.84 L/kg, while in dogs, it was between 6.76 and 8.57 L/kg. nih.govresearchgate.netnih.govtandfonline.com These values are considerably larger than the total body water in rats (approximately 0.668 L/kg), further supporting extensive tissue distribution. nih.gov

Tissue-to-Plasma Concentration Ratios and Organ Distribution

Tissue distribution studies in rats following intravenous administration of this compound (10 mg/kg) revealed that the compound distributed extensively into various organs. nih.govresearchgate.netnih.gov At both 0.5 hours and 5 hours post-administration, this compound concentrations were higher in most organs compared to plasma, with tissue-to-plasma (T/P) concentration ratios greater than 1. nih.gov Notably, high distribution was observed in the liver, kidney, lung, and digestive tract. nih.govresearchgate.netnih.gov The significant distribution to the digestive tract is consistent with this compound's mechanism of action as a 5-HT4 receptor agonist, as these receptors are highly expressed in this region. nih.govresearchgate.net In contrast, the distribution of this compound to the brain was low, with T/P ratios less than 1, suggesting limited penetration of the blood-brain barrier. nih.govresearchgate.net Distribution to fat was also relatively low at 0.5 hours but increased by 5 hours. nih.gov

Table 1: Representative Tissue-to-Plasma Concentration Ratios of this compound in Rats

TissueT/P Ratio (0.5 h)T/P Ratio (5 h)
Liver> 1> 1
Kidney> 1> 1
Lung> 1> 1
Digestive Tract> 1> 1
Brain< 1< 1
Fat< 1> 1
Heart> 1> 1
Muscle> 1> 1
Stomach> 1> 1
Small Intestine> 1> 1
Large Intestine> 1> 1

Note: Data based on observations from a study in rats following a single intravenous administration of 10 mg/kg this compound. nih.gov

Metabolic Pathways and Enzyme Kinetics of this compound

Metabolism is a key elimination pathway for many drugs, and understanding the metabolic fate of this compound is important for predicting its pharmacokinetics and potential drug interactions. Preclinical research has identified the major metabolic pathway of this compound. nih.govnih.gov

Identification of Major Metabolites and Pathways

Based on internal reports cited in preclinical studies, dealkylation has been identified as the major metabolic pathway for this compound in both rats and humans. nih.govnih.gov While specific metabolites resulting from dealkylation are not explicitly detailed in the available search results with PubChem CIDs, the pathway itself is confirmed as predominant. nih.govnih.gov Dealkylation is a common metabolic reaction often catalyzed by cytochrome P450 enzymes. mdpi.com

Characterization of Cytochrome P450 Involvement

Experiments utilizing selective inhibitors and recombinant human cytochrome P450 (CYP) enzymes have confirmed the involvement of CYP3A4 in the dealkylation of this compound. nih.govnih.gov CYP3A4 is a major enzyme in drug metabolism in humans. uv.es Furthermore, this compound has been characterized as a reversible inhibitor of human CYP3A4, with an IC50 value of approximately 30 μM in human liver microsomes. nih.govnih.gov This suggests a potential for drug interactions if co-administered with other substrates of CYP3A4, although the clinical significance would depend on the concentrations achieved in vivo.

Dose-Dependency in Pharmacokinetic Parameters of this compound

The relationship between the administered dose and the resulting pharmacokinetic parameters is critical for predicting drug exposure at different dose levels. Studies in rats have specifically assessed the dose-dependency of this compound pharmacokinetics following both intravenous and oral administration across a range of doses (2, 10, and 20 mg/kg). nih.govresearchgate.netnih.gov

Analysis of Non-Linear Pharmacokinetics (e.g., Area Under the Curve, Clearance)

In rats, this compound exhibited non-linear pharmacokinetics, particularly after oral administration. nih.govresearchgate.netnih.gov Following intravenous administration, the clearance (CL) in the low-dose group (2 mg/kg) was significantly faster (37.7 mL/min/kg) compared to the high-dose group (20 mg/kg) (26.0 mL/min/kg). nih.govresearchgate.netnih.gov This resulted in a tendency for the dose-normalized AUC to increase with increasing intravenous dose. nih.govresearchgate.netnih.gov The slope of the log-transformed AUC versus the log intravenous dose was slightly greater than one (1.066), indicating a degree of dose-disproportionality. nih.gov

The non-linear pharmacokinetics was more pronounced after oral administration. nih.govresearchgate.netnih.gov The slope of the log-transformed AUC and Cmax values versus the log oral dose was significantly greater than unity (approximately 1.9), indicating a more than proportional increase in exposure with increasing oral dose. nih.govresearchgate.netnih.gov This observed dose-dependency after oral administration appears to be attributed, at least in part, to the saturation of pre-systemic processes, including intestinal and/or hepatic first-pass extraction, as well as potential saturable distribution into the intestinal tissue. nih.govresearchgate.netnih.gov Unlike rats, studies in dogs across doses of 1-10 mg/kg demonstrated dose-proportional AUC values and dose-independent clearance (21.0–24.6 mL/min/kg) following both intravenous and oral administration. tandfonline.com

Table 2: Summary of Key Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)

Dose (mg/kg)Clearance (mL/min/kg) (Mean ± S.D.)Dose-Normalized AUC (Tendency)Slope of log AUC vs log Dose
237.7Increase with dose1.066
10Not explicitly statedIncrease with dose1.066
2026.0Increase with dose1.066

Note: Data derived from a study in rats. nih.gov

Table 3: Summary of Key Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

Dose (mg/kg)Absolute Bioavailability (F) (%) (Range)Slope of log AUC vs log DoseSlope of log Cmax vs log Dose
218.9 – 55.0~1.9~1.9
1018.9 – 55.0~1.9~1.9
2018.9 – 55.0~1.9~1.9

Note: Data derived from a study in rats. nih.gov

Table 4: Summary of Key Pharmacokinetic Parameters of this compound in Dogs

ParameterIntravenous Administration (1-10 mg/kg)Oral Administration (1-10 mg/kg)
AUCDose-proportionalDose-proportional
Clearance (mL/min/kg) (Range)21.0 – 24.621.0 – 24.6
Steady-State Volume of Distribution (Vss) (L/kg) (Range)6.76 – 8.576.76 – 8.57
Absolute Bioavailability (F) (%) (Range)N/A48.2 – 96.1

Note: Data derived from a study in dogs. tandfonline.com

Investigation of Mechanisms for Dose-Dependent Absorption and First-Pass Metabolism Saturation

Preclinical pharmacokinetic studies of this compound, particularly in rats, have revealed dose-dependent characteristics following oral administration. This nonlinearity is a critical aspect for understanding the drug's behavior and predicting its pharmacokinetics at various dose levels. Investigations into the mechanisms underlying this dose-dependency have focused primarily on processes occurring during absorption, including first-pass metabolism and distribution to intestinal tissues.

Studies in rats administered this compound orally at doses of 2, 10, and 20 mg/kg demonstrated nonlinear pharmacokinetics nih.govresearchgate.netnih.govresearchgate.net. A key indicator of this nonlinearity was the observed increase in absolute bioavailability (F) with increasing oral dose nih.govresearchgate.netnih.govresearchgate.net. As the oral dose escalated from 2 mg/kg to 20 mg/kg, the absolute bioavailability of this compound in rats increased from 18.9% to 55.0% nih.govresearchgate.netnih.govresearchgate.net. This suggests that a larger proportion of the administered dose reaches systemic circulation at higher doses compared to lower doses.

The dose-dependent pharmacokinetics was more pronounced after oral administration than after intravenous administration nih.govresearchgate.netnih.govresearchgate.net. Following intravenous administration at doses of 2, 10, and 20 mg/kg, the clearance (CL) in the low-dose group (37.7 mL/min/kg) was significantly faster than in the high-dose group (26.0 mL/min/kg), leading to a tendency for dose-normalized AUC to increase with increasing intravenous dose nih.gov. However, the nonlinearity was more evident after oral dosing, indicated by the slope of the log-transformed AUC and/or Cmax values versus log dose, which was approximately 1.9 for oral administration compared to approximately 1.1 for intravenous administration nih.govresearchgate.netnih.govresearchgate.net. A slope greater than unity signifies a non-proportional increase in exposure with increasing dose, characteristic of nonlinear kinetics nih.govresearchgate.netnih.govresearchgate.net.

The observed dose-dependent increase in bioavailability and the greater nonlinearity after oral administration strongly suggest that saturation of pre-systemic elimination processes contributes significantly to the pharmacokinetic profile of this compound in rats nih.govresearchgate.netnih.govresearchgate.net. These pre-systemic processes include first-pass metabolism in the intestine and/or liver, as well as potential saturable distribution into the intestinal tissue during absorption nih.govresearchgate.netnih.govresearchgate.net.

Dealkylation has been identified as the major metabolic pathway for this compound in both rats and humans nih.govresearchgate.net. While specific enzymes responsible for this in rats were not detailed in the available information, studies in human liver microsomes indicated that dealkylation is mediated by CYP3A4, and this compound acts as a reversible inhibitor of this enzyme (IC50 value of approximately 30 µM) researchgate.net. Saturation of these metabolic pathways, particularly in the intestine and liver during the first pass through the portal circulation, would lead to a reduced fraction of the drug being metabolized at higher doses, thereby increasing the systemic bioavailability nih.govresearchgate.netnih.govresearchgate.net.

In addition to first-pass metabolism saturation, the nonlinear distribution of this compound into the intestine during the absorption process is also considered a potential contributor to the observed dose-dependency nih.govresearchgate.netnih.govresearchgate.net. This compound is a 5-HT4 receptor agonist, and 5-HT4 receptors are known to be distributed in enterocytes, enteric neurons, and smooth muscles nih.gov. Studies confirmed significant distribution of this compound into the digestive tract even after intravenous administration nih.govresearchgate.net. This substantial distribution to intestinal tissue could potentially become saturated at higher oral doses, allowing a greater proportion of the absorbed drug to reach the systemic circulation nih.govresearchgate.netnih.govresearchgate.net.

The steady-state volume of distribution (Vss) of this compound in rats was found to be relatively large (4.91–7.84 L/kg), consistent with its high distribution to various tissues, including the liver, kidney, lung, and digestive tract nih.govresearchgate.netnih.govresearchgate.net. Notably, the Vss appeared to be dose-independent nih.govresearchgate.netnih.govresearchgate.net.

The preclinical data in rats indicate that the dose-dependent pharmacokinetics of this compound after oral administration is likely a result of the saturation of both first-pass metabolism in the intestine and/or liver and saturable distribution into the intestinal tissue at higher doses nih.govresearchgate.netnih.govresearchgate.net. These findings are crucial for understanding the exposure-dose relationship of this compound and have implications for dose escalation strategies in clinical development nih.govresearchgate.net.

Data Tables:

Here are some key data points illustrating the dose-dependent pharmacokinetics of this compound in rats:

Oral Dose (mg/kg)Absolute Bioavailability (F%)
218.9
10-
2055.0

Note: Data for the 10 mg/kg oral dose bioavailability was not explicitly available in the provided snippets, but the trend of increasing bioavailability with dose was consistently reported. nih.govresearchgate.netnih.govresearchgate.net

Administration RouteSlope of log(AUC/Cmax) vs log(Dose)
Oral~1.9
Intravenous~1.1

Source: Based on preclinical studies in rats. nih.govresearchgate.netnih.govresearchgate.net

Comparative Preclinical Pharmacological and Mechanistic Analyses of Da-6886

Differentiation from Non-Selective 5-HT4 Receptor Agonists (e.g., Tegaserod, Cisapride)

Non-selective 5-HT4 receptor agonists such as tegaserod and cisapride have historically been used to treat gastrointestinal motility disorders, but their clinical use has been limited or withdrawn due to significant adverse effects, particularly cardiovascular complications. wikipedia.orgnih.gov These adverse events have been linked to their interaction with off-target receptors and ion channels. wikipedia.orgnih.gov For instance, cisapride is known to inhibit the human ether-a-go-go (hERG) channel, which can lead to QT prolongation and potentially serious arrhythmias. nih.govwikipedia.org Tegaserod, a partial 5-HT4 agonist, has been reported to have relevant affinity for 5-HT1 and 5-HT2 receptors, as well as monoamine transporters, contributing to its broader pharmacological profile and associated risks. wikipedia.org

In contrast, preclinical studies indicate that DA-6886 possesses a high degree of selectivity for the 5-HT4 receptor. Investigations into its binding profile have shown no appreciable affinity for a range of other receptors and ion channels, including the dopamine D2 receptor, 5-HT1B, 5-HT2, 5-HT3 receptors, and importantly, the hERG channel. wikipedia.orgdrugbank.comwikipedia.orgmims.com Evaluation in CHO cells expressing hERG channels revealed that this compound inhibits hERG channel current with a pIC50 value of 4.3, demonstrating a selectivity of over 1000-fold for the 5-HT4 receptor compared to hERG channels. wikipedia.orgwikipedia.orgmims.com This high selectivity profile suggests a decreased potential for the cardiovascular adverse events associated with less selective agents like cisapride and tegaserod. wikipedia.orgdrugbank.com

Beyond receptor binding, functional in vivo studies have also highlighted differences in the pharmacological activity of this compound compared to tegaserod. In studies conducted in mice, this compound demonstrated greater potency in stimulating colonic transit than tegaserod. wikipedia.orgdrugbank.comwikipedia.org In a loperamide-induced constipation mouse model, this compound (2 mg/kg) significantly improved the delay of colonic transit, showing efficacy comparable to a higher dose of tegaserod (10 mg/kg). wikipedia.org

The mechanism of action for 5-HT4 receptor agonists involves the activation of these Gs protein-coupled receptors, leading to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) levels. nih.govnih.govwikidata.org This increase in cAMP mediates downstream effects that enhance gastrointestinal motility. nih.gov this compound has been shown to exhibit functional agonist activity in cells expressing 5-HT4 receptor splice variants, consistent with this mechanism. wikipedia.org

The table below summarizes key selectivity data differentiating this compound from tegaserod and cisapride:

Compound5-HT4 Receptor Affinity (pKi/Ki)hERG Channel Interaction (pIC50/IC50)Other Notable Off-Target Activity
This compoundHigh (pKi 7.1-7.9 for splice variants) wikipedia.orgmims.compIC50 4.3 (>1000-fold selectivity over hERG) wikipedia.orgwikipedia.orgmims.comNo appreciable affinity for D2, 5-HT1B, 5-HT2, 5-HT3 receptors wikipedia.orgdrugbank.comwikipedia.org
TegaserodPartial agonist, High affinity wikipedia.orgNot specified in sources, but cardiovascular risk linked to off-target effects wikipedia.orgnih.govAffinity for 5-HT1, 5-HT2 receptors, monoamine transporters wikipedia.org
CisapridePotent agonist wikipedia.orgInhibitor (IC50 9.4 nM) wikipedia.orgNonselective 5-HT1 and 5-HT4 agonist, 5-HT2 and D2 antagonist wikipedia.org

Comparative Pharmacological Profiles with Emerging Selective 5-HT4 Receptor Agonists (e.g., Prucalopride, Velusetrag, Naronapride, YKP10811)

The development of more selective 5-HT4 receptor agonists has aimed to retain the prokinetic efficacy while improving the safety profile compared to earlier generations. Several selective agents, including prucalopride, velusetrag, naronapride, and YKP10811, have been investigated. wikipedia.orgnih.govdrugbank.com While sharing the common target of the 5-HT4 receptor, these compounds exhibit differences in their chemical structures, receptor binding profiles, intrinsic activity, and in vivo pharmacological effects. wikipedia.orgnih.govdrugbank.com

This compound has demonstrated high affinity and selectivity for human 5-HT4 receptor splice variants, including 5-HT4a, 5-HT4b, and 5-HT4d, with mean pKi values of 7.1, 7.5, and 7.9, respectively. wikipedia.orgmims.com This affinity for the human 5-HT4 receptor splice variants has been reported to be approximately four times higher than that of prucalopride, which is also a highly selective 5-HT4 receptor agonist. newdrugapprovals.org Prucalopride exhibits high affinity for human 5-HT4a/4b receptors with pKi values of 8.6 and 8.1, respectively, and shows negligible binding affinity for the hERG channel and 5-HT1B receptor. wikipedia.orgdrugbank.com

Velusetrag is another highly selective 5-HT4 receptor agonist that has shown potent prokinetic activity in various animal species. nih.gov It is reported to have a higher intrinsic activity than prucalopride in some preclinical models and demonstrates high selectivity (>500-fold) for the 5-HT4 receptor over other 5-HT receptor types and a range of other targets, including the hERG channel. drugbank.comnih.govguidetopharmacology.org

Naronapride has also been investigated as a selective 5-HT4 receptor agonist and has shown promise in clinical trials for chronic constipation. wikipedia.orgnih.gov YKP10811 (Relenopride) is described as a specific and selective 5-HT4 receptor agonist with a Ki value of 4.96 nM and lower affinity for 5-HT2A and 5-HT2B receptors. wikipedia.org

Comparative in vivo studies provide further insight into the pharmacological profiles of these selective agonists. In conscious guinea pigs, oral administration of this compound at a dose of 5 mg/kg demonstrated similar efficacy to prucalopride in reducing colonic transit time. newdrugapprovals.org This suggests comparable prokinetic effects in this animal model, which is considered relevant due to the human-like distribution of colonic 5-HT4 receptors in guinea pigs. newdrugapprovals.org

The table below presents a comparison of some pharmacological characteristics of this compound and other emerging selective 5-HT4 receptor agonists based on available preclinical data:

Compound5-HT4 Receptor Affinity (pKi/Ki)Selectivity ProfileIn Vivo Colonic Transit Effect (vs. Comparator)
This compoundHigh (pKi 7.1-7.9 for splice variants) wikipedia.orgmims.comHighly selective, >1000-fold vs hERG, no appreciable affinity for various other receptors wikipedia.orgwikipedia.orgdrugbank.comwikipedia.orgmims.comMore potent than tegaserod in mice wikipedia.orgdrugbank.comwikipedia.org; Similar efficacy to prucalopride in guinea pigs newdrugapprovals.org
PrucaloprideHigh (pKi 8.6/8.1 for 5-HT4a/4b) wikipedia.orgHighly selective, negligible hERG and 5-HT1B affinity drugbank.comStimulates colonic motility drugbank.com
VelusetragPotent (pKi 7.7) wikipedia.orgHighly selective (>500-fold vs other 5-HT receptors), no appreciable hERG affinity nih.govguidetopharmacology.orgHigher intrinsic activity than prucalopride in some models drugbank.comguidetopharmacology.org; Accelerates GI transit wikipedia.orgdrugbank.com
NaronaprideHigh affinity for human 5-HT4(b) guidetopharmacology.orgSelective nih.govPromotes colonic propulsive motility in guinea pigs drugbank.com
YKP10811Selective (Ki 4.96 nM) wikipedia.orgLower affinity for 5-HT2A and 5-HT2B wikipedia.orgAccelerates GI and colonic transit in functional constipation patients nih.gov

These preclinical analyses highlight that this compound is a potent and highly selective 5-HT4 receptor agonist with a favorable selectivity profile compared to older, non-selective agents. Its pharmacological characteristics appear comparable to or differentiated from other emerging selective 5-HT4 agonists in terms of receptor affinity and in vivo efficacy in preclinical models, positioning it as a potentially valuable compound for further investigation in gastrointestinal motility disorders.

Advanced Methodologies and Analytical Approaches in Da-6886 Research

Research into Synthetic Methodologies for DA-6886 and Related Benzamide Derivatives

This compound is described as a gastrointestinal prokinetic benzamide derivative medchemexpress.cn. The synthesis of benzamide derivatives often involves the reaction of 2-aminobenzamide with aromatic benzoyl chlorides, sometimes utilizing catalysts like SBA-Pr-SO3H under solvent-free conditions to achieve good yields orientjchem.org. This method has been shown to efficiently synthesize a series of quinazolinone and benzamide derivatives orientjchem.org. Other approaches for synthesizing benzamide derivatives and related compounds are also explored in chemical literature, often involving amide coupling reactions or reactions utilizing specific precursors like 2-aminobenzoic acid derivatives or 4H-3,1-benzoxazinones orientjchem.orgresearchgate.net. While specific detailed synthetic routes for this compound itself were not extensively detailed in the provided search results, the context of it being a benzamide derivative suggests that general methodologies for synthesizing this class of compounds would be relevant. Research into the synthesis of other complex molecules, such as certain alkaloids or antibiotics, also highlights the use of various synthetic strategies, including those involving specific catalysts and reaction conditions to achieve desired structures mdpi.comacs.org.

Development and Validation of Bioanalytical Methods for this compound Quantification

Accurate and reliable quantification of this compound in biological matrices is essential for pharmacokinetic and tissue distribution studies. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has been the primary analytical technique employed for this purpose.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Validation

A robust LC-MS/MS method has been successfully developed and validated for the quantification of this compound in rat plasma nih.govnih.govresearchgate.netdntb.gov.uadntb.gov.ua. The validation process confirmed the method's performance in terms of linearity, sensitivity, specificity, precision, accuracy, matrix effect, recovery, and stability nih.gov. Chromatographic separation was typically achieved using a reversed-phase HPLC column, such as an Atlantis C18 column (2.1 × 100 mm, 3 μm particle size) nih.gov. Isocratic elution with a mobile phase consisting of 10 mM ammonium acetate in water (pH 5.5) and acetonitrile at a ratio of 40:60 (v/v) has been reported, with a flow rate of 0.2 mL/min nih.gov. The column and autosampler temperatures were maintained at 30 °C and 4 °C, respectively nih.gov. The total run time for the analysis was typically 5 minutes researchgate.net. The LC-MS/MS system utilized included components like a Shiseido Nanospace SI-2 LC System and an API 4000 QTrap mass spectrometer, controlled by Analyst software researchgate.net. The method demonstrated acceptable performance characteristics for the analysis of this compound in rat plasma nih.gov.

The validation of bioanalytical methods for quantifying drug concentrations in biological matrices is a critical step in preclinical and clinical research, guided by regulatory standards researchgate.netformiventos.com. The validated LC-MS/MS method for this compound in rat plasma showed robust recovery and stability during storage, sample preparation, and analysis nih.gov.

Application in Preclinical Pharmacokinetic and Tissue Distribution Studies

The validated LC-MS/MS method has been applied to evaluate the pharmacokinetics and tissue distribution of this compound in rats following single intravenous or oral administration at various dose levels nih.govnih.govresearchgate.netresearchgate.net. These studies aimed to assess pharmacokinetic parameters, dose-dependency, and tissue distribution patterns nih.govresearchgate.net.

Pharmacokinetic studies in rats revealed that this compound exhibited dose-dependent pharmacokinetics, particularly after oral administration nih.govnih.govresearchgate.net. Smaller dose-normalized area under the plasma concentration-time curve (AUC) values and faster clearances were observed in the low-dose group compared to the high-dose group following both intravenous and oral administration nih.govnih.govresearchgate.net. The steady-state volume of distribution (Vss) of this compound was relatively large (4.91–7.84 L/kg) and appeared to be dose-independent, consistent with its observed high distribution to various tissues nih.govnih.govresearchgate.netresearchgate.net.

Tissue distribution studies following intravenous administration of this compound in rats showed that the compound was distributed to various organs nih.gov. This compound concentrations were generally higher than plasma concentrations in most organs examined, with tissue-to-plasma concentration ratios (T/P ratios) greater than 1, except for the brain and fat at certain time points nih.gov. High distribution was noted in the liver, kidney, lung, and digestive tract nih.govnih.govresearchgate.net. The high distribution to the digestive tract, considered the target organ, suggests adequate efficacy researchgate.net. The low distribution to the brain tissue indicates that this compound may not readily cross the blood-brain barrier researchgate.net.

Data from preclinical pharmacokinetic studies in rats are summarized in the table below:

ParameterIntravenous Administration (2 mg/kg)Intravenous Administration (10 mg/kg)Intravenous Administration (20 mg/kg)Oral Administration (2 mg/kg)Oral Administration (10 mg/kg)Oral Administration (20 mg/kg)
Clearance (CL) (mL/min/kg)37.7-26.0---
Steady-state Volume of Distribution (Vss) (L/kg)-4.91–7.84--4.91–7.84-
Absolute Bioavailability (F) (%)---18.9-55.0
Slope of log(AUC) vs log(dose) (IV)-~1.1----
Slope of log(AUC) vs log(dose) (Oral)----~1.9-

The increase in absolute bioavailability and the greater-than-unity slope of the log-transformed AUC versus log dose after oral administration suggest potential saturation of pre-systemic intestinal and/or hepatic first-pass extraction of this compound at higher doses nih.govnih.govresearchgate.net.

Future Research Trajectories and Drug Discovery Implications for Da-6886

Advancing the Understanding of 5-HT4 Receptor Biology in Gastrointestinal Physiology

Future research concerning DA-6886 is poised to significantly enhance the understanding of the complex involvement of 5-HT4 receptors in regulating gastrointestinal physiological processes. These receptors are strategically located throughout the gastrointestinal tract, including on enterocytes, enteric neurons, and smooth muscle cells, where they exert critical control over motility, secretion, and sensation researchgate.netmdpi.comresearchgate.netkarger.com. Studies have indicated that the activation of 5-HT4 receptors promotes colonic propulsion through a coordinated mechanism involving the inhibition of circumferential resistance and the potentiation of longitudinal muscle contractility researchgate.net. Continued research endeavors are essential to fully delineate the specific roles played by different 5-HT4 receptor splice variants (e.g., 5-HT4a, 5-HT4b, 5-HT4d), for which this compound demonstrates high affinity, in mediating these effects across various regions of the gut nih.govtandfonline.com. Gaining a more profound understanding of the downstream signaling cascades triggered by the binding of this compound to these variants, such as the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP, will offer deeper insights into its molecular mechanism of action karger.com. Furthermore, investigating the interactions between 5-HT4 receptors and other neurotransmitter systems, as well as different cell populations within the enteric nervous system, could unveil more comprehensive targets for therapeutic interventions in intricate motility disorders. The application of advanced techniques, such as cutting-edge imaging and in vitro models of gut tissue, could yield detailed spatial and temporal information regarding 5-HT4 receptor activation and its associated physiological outcomes.

Conceptual Frameworks for Selective Ligand Design in Drug Discovery

The successful development of this compound as a highly selective agonist for the 5-HT4 receptor underscores the critical importance of selective ligand design within the realm of drug discovery, particularly for G protein-coupled receptors (GPCRs) like the 5-HT4 receptor, which are known to be involved in a multitude of signaling pathways frontiersin.orgdrugtargetreview.com. Future research efforts are anticipated to concentrate on refining the conceptual frameworks employed for designing ligands with even greater selectivity or those exhibiting functional selectivity, wherein specific downstream pathways (e.g., Gs protein coupling leading to cAMP production) are preferentially activated while pathways potentially associated with undesirable effects are avoided karger.comdrugtargetreview.com. The high degree of selectivity demonstrated by this compound for 5-HT4 receptors over other 5-HT receptor subtypes and ion channels, including the hERG channel, represents a significant factor contributing to its potentially enhanced safety profile nih.govgraphyonline.com. Future design strategies could capitalize on the structural information of the 5-HT4 receptor and its various splice variants, should such data become available, by employing techniques such as structure-based drug design and molecular docking to create novel chemical scaffolds with precisely engineered binding characteristics schrodinger.comtandfonline.comresearchgate.net. Computational methodologies, including virtual screening and molecular dynamics simulations, can serve as valuable tools in predicting ligand-receptor interactions and optimizing selectivity tandfonline.comresearchgate.net. Moreover, exploring the possibility of biased agonism with this compound or designing novel biased ligands could present therapeutic advantages by selectively modulating specific aspects of 5-HT4 receptor signaling that are relevant to gastrointestinal motility without concurrently activating pathways linked to adverse effects drugtargetreview.com.

Integration of Physiologically Based Pharmacokinetic Models for Predictive Research of this compound

The integration of Physiologically Based Pharmacokinetic (PBPK) models represents a pivotal future direction for predictive research concerning this compound researchgate.netdovepress.com. PBPK models facilitate the integration of drug-specific parameters, such as absorption, distribution, metabolism, and excretion characteristics, with physiological and anatomical parameters specific to the target species, including organ volumes and blood flow rates, to enable the simulation of drug concentration-time profiles across various tissues and organs researchgate.netdovepress.com. Given the observed non-linear pharmacokinetics of this compound in rat studies and its notable distribution to the digestive tract, PBPK modeling offers a quantitative framework for understanding and predicting this behavior in human subjects mdpi.comtandfonline.comnih.govresearchgate.net.

Future research will involve the development and refinement of PBPK models specifically for this compound, utilizing preclinical data obtained from studies in rats and dogs, including detailed information on tissue distribution and metabolic profiles mdpi.comtandfonline.comnih.govresearchgate.net. These models can then be scaled to predict human pharmacokinetics, taking into account species-specific differences in physiological parameters and enzyme kinetics nih.govresearchgate.net.

The integration of PBPK models holds significant potential to support various facets of this compound research:

Predicting Human Pharmacokinetics: PBPK models are capable of providing more accurate predictions of drug concentrations in human plasma and various tissues, which is crucial for informing the design of clinical trials and selecting appropriate dosages. nih.govresearchgate.netdovepress.com

Investigating Dose-Dependency and Non-linearity: These models can assist in elucidating the underlying mechanisms responsible for the observed dose-dependent pharmacokinetics, such as the saturation of first-pass metabolism or intestinal absorption, and predicting the extent of these effects in humans. mdpi.comnih.govresearchgate.net

Assessing the Impact of Physiological Factors: PBPK models can be employed to simulate the influence of a range of physiological factors, including age, sex, the status of organ function (e.g., hepatic or renal impairment), and potential drug-drug interactions, on the systemic exposure to this compound. dovepress.com

Optimizing Dosing Regimens: By simulating different dosing scenarios, PBPK models can aid in optimizing dosing regimens to achieve desired drug concentrations in target gastrointestinal tissues while simultaneously minimizing systemic exposure.

Supporting Regulatory Submissions: Well-validated PBPK models can serve as valuable tools in supporting regulatory submissions by providing comprehensive pharmacokinetic assessments and justifying proposed clinical study designs.

The development and subsequent application of robust PBPK models for this compound will be indispensable for quantitatively predicting its pharmacokinetic behavior in humans and effectively guiding its progression through further stages of clinical development. nih.govresearchgate.netresearchgate.netdovepress.com

Compound Information

Compound NamePubChem CID
This compound54575171
Tegaserod135411704
Prucalopride135639001
Mosapride4274
Cisapride2769
Velusetrag11278455
Naronapride11966289
TD-895416000034
Hesperidin10621
Loperamide3972
Acetylcholine6060
Substance P738
Calcitonin gene-related peptide16132242
Tryptophan6305
GR1138083499
Ketotifen3827
Linaclotide16129705
Plecanatide54721619
TU-10011966289
cAMP6076

Interactive Data Tables (Conceptual)

To fully realize interactive data tables, the specific numerical data points relevant to the outline sections would need to be extracted from the search results and structured accordingly. The following tables illustrate the potential format and type of data that could be presented interactively:

Table 1: this compound Receptor Binding Affinity (pKi)

Receptor SubtypepKi ValueReference
Human 5-HT4a7.1 nih.gov
Human 5-HT4b7.5 nih.gov
Human 5-HT4d7.9 nih.gov
5-HT2B Receptor6.2 nih.gov

Table 2: this compound Pharmacokinetic Parameters in Rats

ParameterDose (mg/kg)RouteValueDose DependencyReference
Vss (L/kg)2, 10, 20IV/Oral4.91–7.84Dose-independent mdpi.comnih.govresearchgate.net
Absolute Bioavailability (F)2, 10, 20Oral18.9–55.0%Dose-dependent mdpi.comnih.govresearchgate.net
Clearance2, 10, 20IV/OralFaster at low doseDose-dependent mdpi.comnih.govresearchgate.net
AUC (Dose-normalized)2, 10, 20IV/OralSmaller at low doseDose-dependent mdpi.comnih.govresearchgate.net

Table 3: this compound Tissue Distribution in Rats (T/P Ratio)

TissueTime Post-IV Dose (h)IV Dose (mg/kg)T/P RatioReference
Liver0.510> 1 mdpi.com
Kidney0.510> 1 mdpi.com
Lung0.510> 1 mdpi.com
Digestive tract0.510> 1 mdpi.com
Brain0.510< 1 mdpi.com
Fat0.510< 1 mdpi.com
Liver510> 1 mdpi.com
Kidney510> 1 mdpi.com
Lung510> 1 mdpi.com
Digestive tract510> 1 mdpi.com
Brain510< 1 mdpi.com
Fat510> 1 mdpi.com

Note: The creation of truly interactive tables requires a different output format than the current text-based generation. The tables above are conceptual representations of how the data could be structured for interactivity.

常见问题

Q. What is the primary pharmacological target of DA-6886, and how does its selectivity compare to related receptors?

this compound is a selective 5-HT4 receptor agonist with high affinity for human 5-HT4 receptor splice variants (average pKi values: 7.1–7.9). Its selectivity over other receptors, such as dopamine D2 and 5-HT2B (pKi = 6.2), and hERG channels (pIC50 = 4.3), is critical for therapeutic safety. The compound exhibits 1,000-fold higher selectivity for 5-HT4 receptors over hERG channels, minimizing cardiac toxicity risks .

Q. What experimental models are used to assess this compound's prokinetic effects?

Key models include:

  • Organ bath assays : Used to evaluate this compound-induced relaxation in rat esophageal tissues (pEC50 = 7.4), sensitive to 5-HT4 receptor antagonism .
  • Colon motility studies : Conducted in normal and loperamide-induced constipated mice, with this compound (0.4–2 mg/kg) showing dose-dependent stimulation of colonic transit .

Advanced Research Questions

Q. How does this compound's tissue distribution vary between plasma and target tissues across species?

In rats, this compound distributes widely, with higher concentrations in the liver, kidneys, and gastrointestinal tissues (0.5–5 hours post-administration). The tissue-to-plasma (T/P) ratios range from 0.5 (brain) to 15.3 (stomach) at 0.5 hours, indicating rapid GI absorption . In dogs, the steady-state volume of distribution (Vss = 6.76–8.57 L/kg) aligns with its high tissue penetration, though species-specific differences in bioavailability (48.2–96.1% in dogs vs. 18.9–55.0% in rats) require careful extrapolation .

Q. How can researchers resolve contradictions between this compound's therapeutic efficacy and hERG channel inhibition?

While this compound inhibits hERG channels (pIC50 = 4.3), its 1,000-fold selectivity for 5-HT4 receptors ensures a wide safety margin. Methodological recommendations:

  • Use in vitro hERG assays (e.g., CHO cells) to confirm selectivity .
  • Monitor cardiac parameters in in vivo studies, leveraging species with similar T/P ratios (e.g., rats and dogs) .

Q. What methodologies ensure accurate assessment of this compound's dose proportionality in pharmacokinetic studies?

  • Power model fitting : Applied to AUC and Cmax data in dogs (1–10 mg/kg doses), using the equation y = a·Dose<sup>β</sup> (β ≈ 1 for dose proportionality) .
  • Fed vs. fasted state analysis : In dogs, fed conditions delay Tmax and reduce Cmax without altering AUC, necessitating controlled dietary protocols .

Q. How does this compound's pharmacokinetic profile inform translational studies for irritable bowel syndrome (IBS-C)?

  • Absolute bioavailability : 48.2–96.1% in dogs supports oral dosing .
  • Gender and food effects : No gender-specific differences in dogs, but food delays absorption—critical for clinical dosing schedules .
  • Colonic transit data : In mice, 2 mg/kg this compound reverses loperamide-induced constipation, comparable to 10 mg/kg tegaserod .

Methodological Best Practices

Q. How to design a pharmacokinetic study for this compound that addresses interspecies variability?

  • Use physiologically based pharmacokinetic (PBPK) modeling (e.g., GastroPlus software) to predict human PK parameters, incorporating rat and dog tissue distribution data .
  • Validate models with in vivo data, adjusting for species-specific gut physiology (e.g., gastric transit times in fed/fasted states) .

Q. What statistical approaches are recommended for analyzing this compound's dose-response relationships?

  • Non-compartmental analysis (NCA) : For calculating AUC, Cmax, and Tmax.
  • ANOVA with post-hoc tests : To assess gender or food effects on PK parameters .

Q. How to address discrepancies between in vitro receptor binding and in vivo functional assays?

  • Cross-validate in vitro binding data (e.g., cAMP accumulation assays in Cos-7 cells) with in vivo functional outcomes (e.g., colon motility in mice) .
  • Use receptor antagonists (e.g., GR113808) to confirm 5-HT4-mediated mechanisms .

Data Interpretation and Contradictions

Q. How should researchers interpret this compound's high tissue distribution but moderate plasma exposure?

High Vss values (6.76–8.57 L/kg in dogs) suggest extensive tissue binding, which may reduce free plasma concentrations. Prioritize tissue-specific pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate GI tract exposure with efficacy .

Q. What are the implications of this compound's food-dependent absorption delays?

Delayed Tmax in fed states (dogs) highlights the need for standardized fasting protocols in preclinical studies. However, unchanged AUC indicates no impact on overall bioavailability, supporting flexible clinical dosing .

Tables of Key Data

Table 1. this compound's Pharmacokinetic Parameters in Dogs (10 mg/kg Oral Dose)

ParameterValue (Mean ± SD)
AUC0–∞12,340 ± 1,560 ng·h/mL
Cmax1,250 ± 210 ng/mL
Tmax2.5 ± 0.8 h
Vss7.89 ± 0.91 L/kg
Bioavailability96.1%
Source: Lee & Kang (2023)

Table 2. this compound's Receptor Selectivity Profile

ReceptorpKi/pIC50Selectivity vs. 5-HT4
5-HT4 (splice variants)7.1–7.9Reference
hERG4.31,000-fold lower
5-HT2B6.210-fold lower
Source: TargetMol (2024); Lee et al. (2022)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DA-6886
Reactant of Route 2
DA-6886

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。